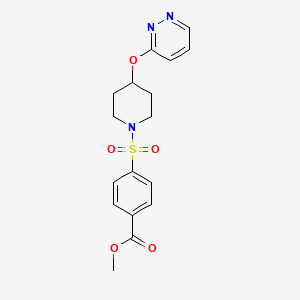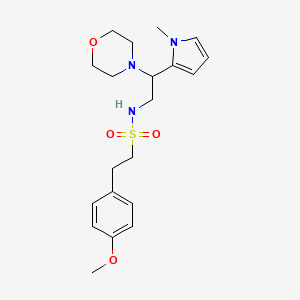
2-(4-methoxyphenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)ethanesulfonamide is a useful research compound. Its molecular formula is C20H29N3O4S and its molecular weight is 407.53. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methoxyphenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methoxyphenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Phosphatidylinositol 3-Kinase Inhibitors for Fibrosis and Cough Treatment
Research into closely related phosphatidylinositol 3-kinase (PI3K) inhibitors, such as 2,4-difluoro-N-{2-(methoxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide, demonstrates the utility of these compounds in treating idiopathic pulmonary fibrosis and cough. Such inhibitors are under investigation for their therapeutic effects, supported by in vitro data and early-phase clinical studies (Norman, 2014).
Organophosphorus Compound Reactivators
The development of compounds like HLö 7 dimethanesulfonate, a reactivator against toxic organophosphorus compounds, showcases the role of sulfonamide derivatives in critical medical countermeasures. These compounds provide a foundation for creating treatments for exposure to nerve agents, demonstrating a broad spectrum of reactivation capabilities and potential for inclusion in emergency medical kits (Eyer et al., 2005).
Photosensitizers for Cancer Treatment
The development of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy highlights their application in treating cancer. These compounds, characterized by their high singlet oxygen quantum yield, are essential for Type II photodynamic therapy mechanisms, presenting a significant advance in non-invasive cancer treatments (Pişkin, Canpolat, & Öztürk, 2020).
Enhancing Cognitive Properties via 5-HT6 Receptor Antagonism
Compounds such as SB-399885 (N-[3,5-dichloro-2-(methoxy)phenyl]-4-(methoxy)-3-(1-piperazinyl)benzenesulfonamide) demonstrate the application of sulfonamide derivatives in enhancing cognitive functions. This particular compound, a potent 5-HT6 receptor antagonist, exhibits promising results in improving cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia, attributed to enhancements in cholinergic function (Hirst et al., 2006).
Antimicrobial Agents
Research into benzenesulfonamides derived from 2-(4-methoxyphenyl)-1-ethanamine reveals their potential as antimicrobial agents. These compounds exhibit significant biofilm inhibitory action against Escherichia coli, offering insights into the development of less cytotoxic therapeutic agents for treating bacterial infections (Abbasi et al., 2019).
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4S/c1-22-10-3-4-19(22)20(23-11-13-27-14-12-23)16-21-28(24,25)15-9-17-5-7-18(26-2)8-6-17/h3-8,10,20-21H,9,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDYDBCGJGTFDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)CCC2=CC=C(C=C2)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)ethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Pyrrolidin-1-yl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2895880.png)
![4-Chloro-2-ethyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2895881.png)
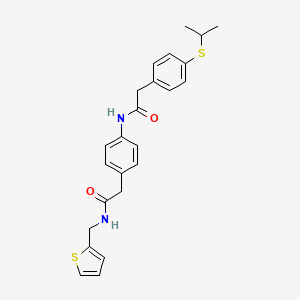
![7-benzyl-4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2895883.png)
![2-(2-methoxyphenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2895885.png)
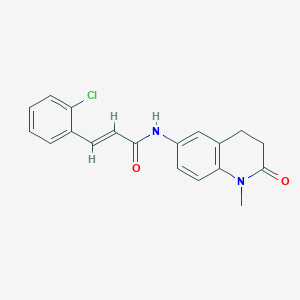
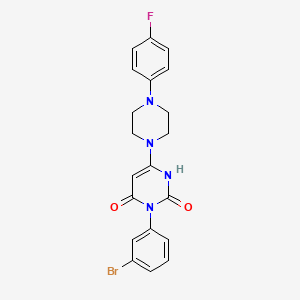
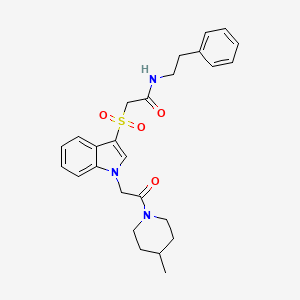

![1-methyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2895890.png)
![(Z)-methyl 2-(4-fluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2895893.png)
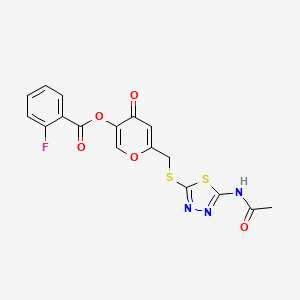
![Tert-butyl 3-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2895896.png)
